11-Hydroxytetrahydrocannabinol

Catalog No.
S1538227
CAS No.
34675-49-5
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Hydroxytetrahydrocannabinol

CAS Number

34675-49-5

Product Name

11-Hydroxytetrahydrocannabinol

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1

InChI Key

YCBKSSAWEUDACY-IAGOWNOFSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

11-hydroxy-delta(9)-tetrahydrocannabinol, 11-hydroxy-delta(9)-tetrahydrocannabinol, (6aR-trans)-isomer, 11-hydroxy-delta(9)-tetrahydrocannabinol, (trans)-isomer, 11-hydroxy-delta(9)-THC, 11-hydroxytetrahydrocannabinol, 7-hydroxy-delta(1)-tetrahydrocannabinol

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O
Origin

11-OH-THC is not naturally occurring in the cannabis plant itself. It is produced by the human body after THC is consumed [].

Significance in Scientific Research

While THC is the primary psychoactive component of cannabis, 11-OH-THC is believed to be responsible for some of the psychoactive effects as well []. Research is ongoing to explore the specific contributions of 11-OH-THC to the overall effects of cannabis use. Additionally, there is emerging evidence for potential therapeutic applications. For instance, a study by the University of Rhode Island found that 11-OH-THC exhibited antiviral activity against COVID-19 in an in vitro analysis []. However, more research is necessary to determine the effectiveness and safety of 11-OH-THC for any therapeutic purposes.


Molecular Structure Analysis

11-OH-THC shares a similar structure to THC, with the key difference being the addition of a hydroxyl group (-OH) at the 11th carbon position []. This modification affects the chemical properties of the molecule, potentially impacting its interactions with cannabinoid receptors in the body.

Key Features:

  • Contains a phenolic ring structure
  • Possesses a psychoactive alkyl side chain (similar to THC)
  • Includes a hydroxyl group at the 11th carbon position (differentiating it from THC)

Chemical Reactions Analysis

Formation

THC undergoes hydroxylation in the liver by cytochrome P450 enzymes to form 11-OH-THC [].

THC + O2 + NADPH + H+ -> 11-OH-THC + H2O + NADP+ (Equation 1)
Further Metabolism

11-OH-THC can then be further metabolized into 11-nor-9-carboxy-THC (THCCOOH), the primary inactive metabolite excreted in urine [].

Other Relevant Reactions

Research on the specific chemical reactions of 11-OH-THC is ongoing.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 11-OH-THC is limited due to its existence primarily as a metabolite within the body.

The mechanism of action of 11-OH-THC is not fully understood but is believed to involve its interaction with cannabinoid receptors, similar to THC []. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes. More research is needed to elucidate the specific contributions of 11-OH-THC to the overall effects of cannabis use.

11-OH-THC is not typically encountered in its isolated form. As a metabolite of THC, it inherits some of the potential hazards associated with cannabis use, including:

  • Psychoactive effects: 11-OH-THC may contribute to the intoxicating effects of cannabis [].
  • Potential for dependence: Long-term cannabis use can lead to dependence [].

11-Hydroxytetrahydrocannabinol (11-OH-THC) is a metabolite of Δ9-Tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. While THC is responsible for the initial intoxicating effects of cannabis use, 11-OH-THC is believed to be the main contributor to the psychoactive effects experienced after THC is processed by the body []. Due to this, researchers have a keen interest in understanding the potential therapeutic applications of 11-OH-THC.

Potential Therapeutic Applications

  • Pain Management

    Studies have explored the potential of 11-OH-THC for pain management due to its analgesic properties. Evidence suggests it may interact with the endocannabinoid system, a network of receptors throughout the body that plays a role in pain perception [].

  • Anti-inflammatory Effects

    Research suggests 11-OH-THC may possess anti-inflammatory properties. This is significant because chronic inflammation is associated with various health conditions [].

  • Antiemetic Effects

    11-OH-THC is being investigated for its potential to reduce nausea and vomiting, particularly in patients undergoing chemotherapy [].

  • Neurological Disorders

    Some studies have explored the use of 11-OH-THC for treating neurological disorders like epilepsy, with promising initial results [].

  • Cancer Research

    Research is ongoing to determine if 11-OH-THC has anti-tumor properties and could be beneficial in cancer treatment [].

XLogP3

5.7

LogP

5.33 (LogP)

UNII

9VY04N5SLB

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

36557-05-8

Dates

Modify: 2023-08-15

Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

Bland, T.M., Haining, R.L., Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

Coles, R., Clements, T.T., Nelson, G.J., et al. Simultaneous analysis of the Δ9-THC metabolites 11-nor-9-carboxy-Δ9-THC and 11-hydroxy-Δ9-THC in meconium by GC-MS. J. Anal. Toxicol. 29(6), 522-527 (2016).

Kraemer T, Paul LD (August 2007). "Bioanalytical procedures for determination of drugs of abuse in blood". Analytical and Bioanalytical Chemistry. 388 (7): 1415–1435. doi:10.1007/s00216-007-1271-6. PMID 17468860. S2CID 32917584.

Huestis MA (2005). "Pharmacokinetics and metabolism of the plant cannabinoids, delta9-tetrahydrocannabinol, cannabidiol and cannabinol". Handbook of Experimental Pharmacology. 168 (168): 657–690. doi:10.1007/3-540-26573-2_23. ISBN 3-540-22565-X. PMID 16596792.

Stout SM, Cimino NM (February 2014). "Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review". Drug Metabolism Reviews. 46 (1): 86–95. doi:10.3109/03602532.2013.849268. PMID 24160757.

Grotenhermen F (2003). "Pharmacokinetics and pharmacodynamics of cannabinoids". Clinical Pharmacokinetics. 42 (4): 327–360. doi:10.2165/00003088-200342040-00003. PMID 12648025.

Huestis MA, Henningfield JE, Cone EJ (1992). "Blood cannabinoids. I. Absorption of THC and formation of 11-OH-THC and THCCOOH during and after smoking marijuana". Journal of Analytical Toxicology. 16 (5): 276–282. doi:10.1093/jat/16.5.276. PMID 1338215.

Karschner EL, Schwilke EW, Lowe RH, Darwin WD, Herning RI, Cadet JL, Huestis MA (October 2009). "Implications of plasma Delta9-tetrahydrocannabinol, 11-hydroxy-THC, and 11-nor-9-carboxy-THC concentrations in chronic cannabis smokers". Journal of Analytical Toxicology. 33 (8): 469–477. doi:10.1093/jat/33.8.469. PMC 3159863. PMID 19874654.

Lemberger L, Martz R, Rodda B, Forney R, Rowe H (October 1973). "Comparative pharmacology of Delta9-tetrahydrocannabinol and its metabolite, 11-OH-Delta9-tetrahydrocannabinol". The Journal of Clinical Investigation. 52 (10): 2411–2417. doi:10.1172/JCI107431. PMC 302499. PMID 4729039.

Explore Compound Types